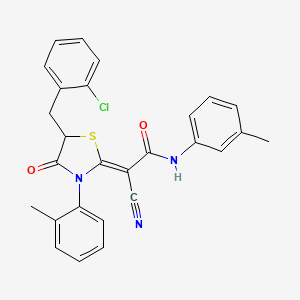

(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(o-tolyl)thiazolidin-2-ylidene)-2-cyano-N-(m-tolyl)acetamide

Descripción general

Descripción

(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(o-tolyl)thiazolidin-2-ylidene)-2-cyano-N-(m-tolyl)acetamide is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its complex structure, which includes a thiazolidinone ring, a cyano group, and various aromatic substituents. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(o-tolyl)thiazolidin-2-ylidene)-2-cyano-N-(m-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a substituted benzaldehyde with thiourea in the presence of a base, such as sodium hydroxide, under reflux conditions.

Introduction of Aromatic Substituents: The aromatic substituents are introduced through nucleophilic substitution reactions, where the thiazolidinone intermediate reacts with appropriate aromatic halides in the presence of a base, such as potassium carbonate.

Formation of Cyano Group: The cyano group is introduced via a nucleophilic addition reaction, where the intermediate reacts with a suitable cyanating agent, such as sodium cyanide, under controlled conditions.

Final Coupling Reaction: The final step involves coupling the intermediate with an appropriate acetamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the cyano group, converting it to an amine group under hydrogenation conditions.

Substitution: The aromatic substituents can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated aromatic compounds.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that thiazolidinone derivatives, including (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(o-tolyl)thiazolidin-2-ylidene)-2-cyano-N-(m-tolyl)acetamide, exhibit significant anticancer activity. A study highlighted the synthesis of various 5-substituted thiazolidinones and their evaluation against a panel of human tumor cell lines. The findings suggested that specific modifications in the thiazolidinone structure enhance cytotoxicity against cancer cells, particularly in breast cancer models .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate thiazolidinone precursors and substituted acetamides. The SAR studies reveal that the presence of electron-withdrawing groups at specific positions enhances the compound's potency against various cancer cell lines .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Anticancer Activity | Key Findings |

|---|---|---|---|

| This compound | Structure | High | Effective against breast cancer cell lines |

| 5-substituted thiazolidinones | Varies | Moderate to High | Modifications at C5 position crucial for activity |

| 4-thiazolidinones | Varies | Variable | Structural diversity impacts efficacy |

Case Studies

- Breast Cancer Study : A notable case involved testing this compound against MCF7 breast cancer cells, where it demonstrated a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be lower than that of several standard chemotherapeutics, indicating its potential as a lead compound for further development .

- Mechanistic Insights : In another study focusing on molecular docking, this compound was shown to interact favorably with key proteins involved in cancer progression, suggesting a targeted mechanism of action that warrants further investigation .

Mecanismo De Acción

The mechanism of action of (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(o-tolyl)thiazolidin-2-ylidene)-2-cyano-N-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction and gene expression. These interactions result in the observed biological effects, such as anti-inflammatory and anticancer activities.

Comparación Con Compuestos Similares

Similar Compounds

Thiazolidinediones: Compounds like pioglitazone and rosiglitazone, which are used as antidiabetic agents.

Benzylidene Thiazolidinones: Compounds with similar structural motifs but different substituents, such as (Z)-2-(5-benzylidene-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide.

Uniqueness

(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(o-tolyl)thiazolidin-2-ylidene)-2-cyano-N-(m-tolyl)acetamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cyano group and the specific aromatic substituents enhance its reactivity and potential for diverse applications, setting it apart from other similar compounds.

Actividad Biológica

The compound (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(o-tolyl)thiazolidin-2-ylidene)-2-cyano-N-(m-tolyl)acetamide belongs to the thiazolidinone class, which has garnered interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.

Structure and Synthesis

The compound features a thiazolidinone core, characterized by the presence of a thiazolidine ring with a carbonyl group and various substituents that enhance its biological activity. The synthesis typically involves multi-step reactions starting from readily available precursors, including cyanoacetamide and substituted benzyl derivatives. These reactions often utilize methods such as Claisen condensation and cyclocondensation to achieve the desired structure.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) of these compounds were often comparable to or better than standard antibiotics, indicating their potential as new antimicrobial agents .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 10 |

| Target Compound | E. coli | 12 |

| Target Compound | S. aureus | 8 |

Anticancer Activity

Thiazolidinones have also shown promise in anticancer applications. Studies report that related compounds induce cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. For example, derivatives have been reported to have IC50 values in the nanomolar range against glioblastoma multiforme and breast adenocarcinoma cells .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 0.5 |

| A549 (Lung) | 0.8 |

| U87MG (Glioblastoma) | 0.3 |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, thiazolidinones have demonstrated anti-inflammatory effects. These compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. This inhibition leads to reduced production of pro-inflammatory mediators such as prostaglandins .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized thiazolidinones against five bacterial strains and two fungal strains. The results indicated that certain derivatives exhibited high activity levels, particularly against Klebsiella pneumoniae and Candida albicans, suggesting their potential for development into therapeutic agents .

- Cytotoxicity in Cancer Cells : In vitro studies on various thiazolidinone derivatives showed that they significantly reduced cell viability in cancer cell lines compared to control groups treated with standard chemotherapeutic agents like doxorubicin . The mechanism was attributed to apoptosis induction via both intrinsic and extrinsic pathways.

Propiedades

IUPAC Name |

(2Z)-2-[5-[(2-chlorophenyl)methyl]-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22ClN3O2S/c1-17-8-7-11-20(14-17)30-25(32)21(16-29)27-31(23-13-6-3-9-18(23)2)26(33)24(34-27)15-19-10-4-5-12-22(19)28/h3-14,24H,15H2,1-2H3,(H,30,32)/b27-21- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNUGUMXLWAXII-MEFGMAGPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=C2N(C(=O)C(S2)CC3=CC=CC=C3Cl)C4=CC=CC=C4C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=CC=C3Cl)C4=CC=CC=C4C)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.